molecular formula C21H19FN2O4S B2458176 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1448135-74-7

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2458176
CAS No.: 1448135-74-7
M. Wt: 414.45
InChI Key: CBNBZGDYRRZJNP-UHFFFAOYSA-N
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Description

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H19FN2O4S and its molecular weight is 414.45. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c22-16-6-8-17(9-7-16)29(26,27)18-10-12-24(13-11-18)21(25)19-14-20(28-23-19)15-4-2-1-3-5-15/h1-9,14,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNBZGDYRRZJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group, and an isoxazole moiety, which contribute to its pharmacological properties. The molecular formula is C17H18FNO3SC_{17}H_{18}FNO_3S with a molecular weight of approximately 347.39 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Compounds featuring piperidine and sulfonyl groups are often studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Due to their ability to interfere with cellular signaling pathways, these compounds may possess anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonyl group can form strong interactions with target enzymes, potentially inhibiting their function.
  • Receptor Binding : The piperidine structure may enhance binding affinity to specific receptors involved in various biological processes.
  • Oxidative Stress Modulation : Compounds with phenolic structures can exhibit antioxidant properties, reducing oxidative stress in cells.

In Vitro Studies

In vitro evaluations have highlighted the compound's potential as an enzyme inhibitor. For instance, studies on similar piperidine derivatives have demonstrated significant inhibition of AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial properties of piperidine derivatives against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a sulfonamide group exhibited notable antibacterial effects, which may extend to the compound .
  • Anticancer Research : Research focusing on similar isoxazole derivatives has shown promising results in inhibiting cancer cell proliferation. The mechanism is thought to involve apoptosis induction through the modulation of specific signaling pathways .

Comparative Analysis

A comparison of this compound with related compounds reveals its unique position in terms of biological activity:

Compound NameStructureBiological ActivityNotes
Compound ASulfonamide derivativeAntibacterialEffective against Gram-positive bacteria
Compound BIsoxazole derivativeAnticancerInduces apoptosis in cancer cells
Subject CompoundPiperidin-sulfonamide-isoxazoleAntimicrobial, Enzyme inhibitionPotential for neurodegenerative disease treatment

Scientific Research Applications

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many sulfonamide derivatives have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Compounds featuring piperidine and sulfonyl groups are often studied for their ability to inhibit enzymes, such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Due to their ability to interfere with cellular signaling pathways, these compounds may possess anticancer activity.

In Vitro Studies

In vitro evaluations have highlighted the compound's potential as an enzyme inhibitor. For instance, studies on similar piperidine derivatives have demonstrated significant inhibition of AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Activity

A study evaluated the antibacterial properties of piperidine derivatives against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a sulfonamide group exhibited notable antibacterial effects, which may extend to (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone.

Anticancer Research

Research focusing on similar isoxazole derivatives has shown promising results in inhibiting cancer cell proliferation. The mechanism is thought to involve apoptosis induction through the modulation of specific signaling pathways.

Q & A

Basic: What are the critical steps and analytical methods for synthesizing (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone?

The synthesis involves multi-step reactions under controlled conditions (e.g., temperature, solvent choice, and catalysts like palladium or copper complexes) to ensure regioselectivity and yield optimization. Key steps include:

  • Sulfonylation of the piperidine ring with 4-fluorophenylsulfonyl chloride.
  • Coupling of the sulfonylated piperidine with a 5-phenylisoxazole-3-carbonyl intermediate.
    Analytical methods such as HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation of intermediates) are essential .

Basic: How is the compound characterized for purity and structural integrity?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm bond connectivity and functional groups (e.g., sulfonyl, isoxazole).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies key functional groups like C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹).
    Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification methods .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) to improve cross-coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Temperature Gradients : Use stepwise heating (e.g., 60°C → 100°C) to minimize side reactions.
    Yield improvements of 15–20% have been reported using these methods .

Advanced: How are biological activities evaluated, and what assays are most relevant?

  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to assess interactions with targets like kinases or GPCRs.
  • Cellular Assays : Measure cytotoxicity (via MTT assays) or anti-inflammatory activity (e.g., IL-6 suppression in macrophages).
  • Enzymatic Inhibition : Test IC₅₀ values against enzymes like COX-2 or phosphodiesterases.
    Data from these assays guide SAR refinement .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

  • Substituent Variation : Modify the 4-fluorophenyl group (e.g., replace F with Cl or CF₃) to assess electronic effects.
  • Scaffold Hybridization : Fuse the piperidine-isoxazole core with other pharmacophores (e.g., benzothiazole) to enhance target engagement.
  • Pharmacokinetic Profiling : Evaluate logP and metabolic stability (using liver microsomes) to prioritize analogs .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict stability under acidic/basic conditions.
  • Molecular Docking : Simulate interactions with protein targets (e.g., PARP-1) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess conformational flexibility in aqueous environments (e.g., via GROMACS).
    These methods reduce experimental trial-and-error .

Advanced: How are reaction intermediates and mechanisms elucidated?

  • Trap-and-Kill Experiments : Quench reactions at timed intervals to isolate intermediates (e.g., using flash chromatography).
  • Isotopic Labeling : Track sulfonylation pathways with 18O-labeled reagents.
  • Kinetic Studies : Monitor reaction progress via UV-Vis or LC-MS to derive rate constants.
    Mechanistic insights guide catalyst selection and solvent optimization .

Advanced: How can researchers resolve contradictions in reported biological data?

  • Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, passage number).
  • Orthogonal Validation : Confirm results using complementary methods (e.g., SPR + ITC for binding studies).
  • Meta-Analysis : Compare datasets across studies to identify outliers or context-dependent effects (e.g., pH sensitivity).
    Cross-disciplinary collaboration (chemistry + biology) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.